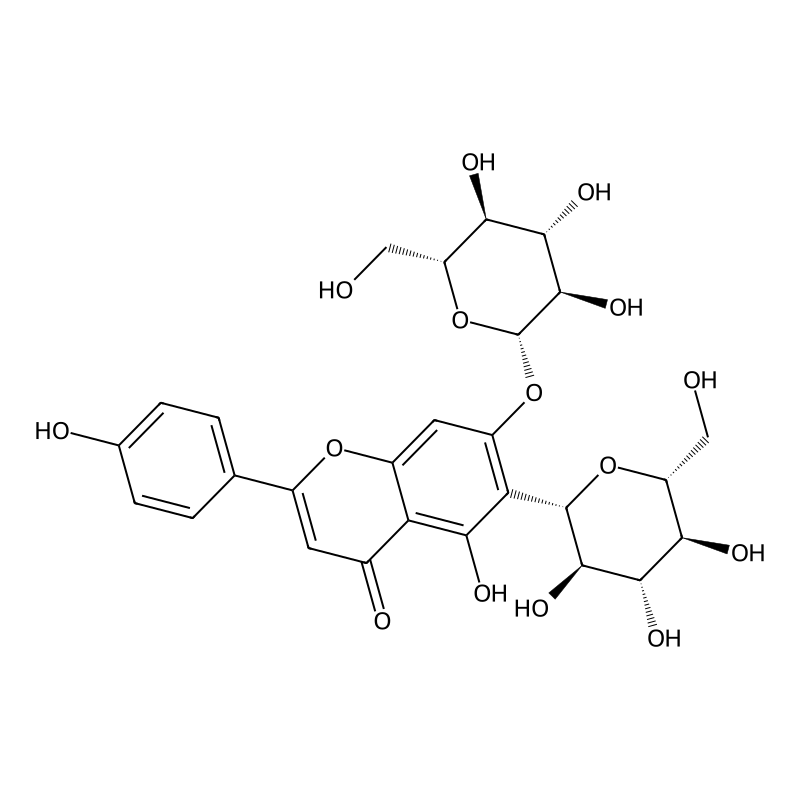

Saponarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Saponarin, also known as 4',5,7-Trihydroxyflavone 6-C-glucoside 7-O-glucoside, is a naturally occurring flavonoid found in various plants, including buckwheat, ayapana, artichoke, and willow []. Scientific research explores saponarin's potential health benefits due to its biological properties. Here's a breakdown of its key research applications:

Antioxidant Activity

Saponarin exhibits strong antioxidant properties. It can scavenge free radicals, which are unstable molecules that damage cells and contribute to various chronic diseases []. Studies suggest that saponarin may help protect against oxidative stress, a condition linked to aging and diseases like cancer and neurodegenerative disorders [, ].

Anti-inflammatory Effects

Research indicates that saponarin may possess anti-inflammatory properties. It may help reduce inflammation by inhibiting the activity of enzymes and signaling pathways involved in the inflammatory response []. This makes saponarin a potential candidate for studying treatments for inflammatory conditions like arthritis, asthma, and inflammatory bowel disease [].

Potential for Cancer Prevention

Some scientific studies suggest that saponarin may have anti-cancer properties. It may inhibit the growth and proliferation of cancer cells by various mechanisms, including inducing cell death (apoptosis) and suppressing angiogenesis (the formation of new blood vessels that tumors need to grow) [, ]. However, further research is needed to determine the effectiveness of saponarin in cancer treatment.

Other Research Areas

Saponarin is also being investigated for its potential roles in:

- Lowering cholesterol: Studies suggest that saponarin may help reduce blood cholesterol levels [].

- Protecting the liver: Research indicates that saponarin may have hepatoprotective effects, potentially protecting the liver from damage [].

- Improving cognitive function: Some studies suggest that saponarin may improve memory and learning [].

Saponarin is a di-glycosyl flavone primarily found in barley (Hordeum vulgare L.), characterized by its chemical structure, which includes the formula C27H30O15. It is also known as 7-O-(beta-D-glucosyl)isovitexin, indicating that it is a C-glycosyl compound where the hydroxyl group at position 7 of isovitexin is substituted with a beta-D-glucosyl moiety. This compound is notable for its role in plant defense mechanisms and various therapeutic applications due to its diverse biological activities, including antioxidant, anti-inflammatory, and hypoglycemic effects .

Saponarin exhibits a range of biological activities:

- Anti-inflammatory Effects: Studies have demonstrated that saponarin can inhibit inflammatory responses in various cell types, including RBL-2H3 and HaCaT cells. It promotes the expression of factors that enhance skin barrier function, which is crucial for maintaining skin health under inflammatory conditions .

- Antioxidant Activity: Saponarin has shown effectiveness in preventing lipid peroxidation induced by ultraviolet radiation and Fenton's reagent, thereby protecting cellular structures from oxidative damage .

- Hypoglycemic Effects: Research indicates that saponarin acts as a competitive inhibitor of enzymes like α-glucosidase and sucrase, which are involved in carbohydrate digestion. This property suggests its potential use in managing blood sugar levels .

Saponarin can be synthesized through various methods:

- Extraction from Natural Sources: The most common method involves extracting saponarin from barley plants, particularly from their young green leaves where it accumulates in higher concentrations.

- Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where isovitexin is reacted with glucose donors under specific conditions to yield saponarin. The precise conditions and reagents can vary depending on the desired yield and purity .

The applications of saponarin span several fields:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, saponarin is being explored for therapeutic uses in treating skin conditions and metabolic disorders like diabetes.

- Food Industry: Its antioxidant properties make saponarin a candidate for use as a natural preservative or functional ingredient in food products.

- Cosmetics: Given its skin-protective effects, saponarin can be incorporated into skincare formulations aimed at enhancing skin health and resilience against environmental stressors .

Interaction studies involving saponarin have focused on its synergistic effects with other compounds:

- With Other Flavonoids: Research has indicated that saponarin may enhance the bioavailability and efficacy of other flavonoids when used in combination, potentially leading to improved health benefits.

- With Enzymes: Studies have shown that saponarin interacts with digestive enzymes, which can influence carbohydrate metabolism and glucose absorption rates .

Several compounds share structural similarities with saponarin. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Biological Activity | Unique Features |

|---|---|---|---|

| Isovitexin | C-glycosyl flavone | Antioxidant | Precursor to saponarin |

| Quercetin | Flavonoid | Anti-inflammatory, antioxidant | More widely studied; less glycosylated |

| Rutin | Flavonoid glycoside | Antioxidant, anti-allergic | Contains a rutinose sugar unit |

| Apigenin | Flavonoid | Anti-inflammatory, anticancer | No glycosylation; more potent against cancer cells |

Saponarin stands out due to its unique di-glycosyl structure that enhances its solubility and bioactivity compared to other flavonoids. Its specific interactions with enzymes also differentiate it from similar compounds like quercetin and rutin .

Precursor Molecules in Flavonoid Metabolism

The biosynthesis of saponarin commences within the broader context of phenylpropanoid metabolism, which serves as the foundational pathway for all flavonoid compounds [1]. The initial precursor molecule, phenylalanine, emerges from the shikimate pathway as the primary aromatic amino acid that feeds into secondary metabolite production [1] [2]. This amino acid represents the critical junction point where primary metabolism transitions into specialized metabolite biosynthesis, providing the essential aromatic backbone for the entire phenylpropanoid network.

The conversion of phenylalanine initiates through the action of phenylalanine ammonia-lyase (PAL), which catalyzes the deamination reaction to produce trans-cinnamic acid and ammonia [3] [2]. This enzyme represents the first rate-limiting step in phenylpropanoid metabolism and exhibits kinetic parameters with apparent Km values ranging from 0.5 to 2.0 millimolar for phenylalanine [2]. PAL activity demonstrates remarkable responsiveness to environmental stimuli, including tissue wounding, pathogenic attack, light exposure, and temperature fluctuations [3].

Following the initial deamination step, cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, catalyzes the hydroxylation of trans-cinnamic acid to generate p-coumaric acid [1]. This membrane-bound enzyme, localized to the endoplasmic reticulum, requires NADPH as an electron donor and exhibits Km values of 10-50 micromolar for its cinnamic acid substrate [1]. The hydroxylation reaction represents the first oxidative modification in the flavonoid biosynthetic sequence.

The subsequent activation step involves 4-coumaroyl-CoA ligase (4CL), which catalyzes the ATP-dependent formation of 4-coumaroyl-CoA through the addition of coenzyme A to p-coumaric acid [1]. This enzyme displays substrate specificity with Km values of 5-20 micromolar for p-coumaric acid and 50-200 micromolar for ATP [1]. The 4CL-catalyzed reaction produces the activated phenylpropanoid unit that serves as the primary building block for chalcone formation.

The entry point into flavonoid-specific metabolism occurs with the utilization of malonyl-CoA as the secondary precursor molecule [1] [4]. Malonyl-CoA, derived from acetyl-CoA through the activity of acetyl-CoA carboxylase, provides the essential two-carbon units required for polyketide chain extension [1]. The availability of malonyl-CoA represents a critical regulatory point, as this molecule serves as substrate for both flavonoid biosynthesis and fatty acid synthesis, creating metabolic competition between these pathways [5].

Enzymatic Cascade in C- and O-Glycosylation

Chalcone Synthase/Isomerase Activity

The committed entry into flavonoid biosynthesis occurs through the sequential action of chalcone synthase (CHS) and chalcone isomerase (CHI), which together establish the fundamental flavonoid scaffold [1] [4]. CHS functions as a polyketide synthase enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone, four molecules of coenzyme A, and three molecules of carbon dioxide [4] [6].

CHS exhibits remarkable kinetic specificity, with apparent Km values of 1.5 micromolar for 4-coumaroyl-CoA and 6.3 micromolar for malonyl-CoA [6]. The enzyme operates as a homodimeric protein, with each monomer approximately 42-45 kilodaltons in size [4]. The catalytic mechanism involves sequential decarboxylative condensation reactions, where malonyl-CoA units undergo decarboxylation prior to their incorporation into the growing polyketide chain [4].

The enzyme demonstrates high substrate specificity for 4-coumaroyl-CoA as the starter unit, while accepting various acyl-CoA derivatives as alternative substrates under specific conditions [5]. CHS activity becomes rate-limiting during periods of high flavonoid demand, particularly under stress conditions that induce secondary metabolite accumulation [6]. Mathematical correlation studies between CHS activity and flavonoid accumulation during leaf development confirm its role as the primary regulatory point in the pathway [6].

CHI catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone naringenin [7] [8]. This enzyme exhibits broad substrate specificity, accepting various chalcone substrates with Km values ranging from 10-50 micromolar for naringenin chalcone [7]. The isomerase reaction proceeds through an intramolecular Michael addition mechanism, establishing the characteristic three-ring flavonoid structure with the heterocyclic C-ring [8].

In barley, CHI activity proves essential for subsequent flavonoid elaboration, as demonstrated through studies with the anthocyanin-less310 (ant310) mutant, which contains a non-functional CHI gene [9] [8]. This mutant accumulates isosalipurposide, a glucosylated chalcone derivative, instead of downstream flavonoid products, illustrating the critical role of CHI in channeling carbon flux toward flavone biosynthesis [8].

UDP-Glucose:Flavonoid Glycosyltransferases

The glycosylation steps in saponarin biosynthesis require the sequential action of specialized UDP-glucose-dependent glycosyltransferases (UGTs) that catalyze both C-glycosylation and O-glycosylation reactions [10] [11]. These enzymes belong to Family 1 of the glycosyltransferases superfamily and are characterized by the presence of the Plant Secondary Product Glycosyltransferase (PSPG) box, a highly conserved 44-amino acid motif located at the C-terminus [10].

The C-glycosylation step, which produces isovitexin (apigenin 6-C-glucoside), occurs through the action of C-glycosyltransferases (CGTs) that catalyze the attachment of glucose to the carbon atom at position 6 of the A-ring [11] [12]. These enzymes utilize UDP-glucose as the sugar donor and typically accept 2-hydroxyflavanone substrates, with the reaction proceeding through an open-chain intermediate form [12]. CGTs demonstrate Km values of 20-100 micromolar for their 2-hydroxyflavanone substrates and 100-500 micromolar for UDP-glucose [12].

The final glycosylation step involves UDP-glucose:isovitexin 7-O-glucosyltransferase (OGT), which catalyzes the attachment of glucose to the hydroxyl group at position 7 of the isovitexin molecule [9] [13]. This enzyme exhibits kinetic parameters with Km values of 50-100 micromolar for isovitexin and 200-800 micromolar for UDP-glucose [9] [13]. The enzyme demonstrates strict substrate specificity for isovitexin as the acceptor molecule and UDP-glucose as the sugar donor [13].

In barley, the genome contains two classes of OGT genes, designated OGT1 and OGT2, with OGT1 expression levels showing strong correlation with saponarin accumulation [7] [14]. Expression analysis reveals that OGT1 serves as the primary enzyme responsible for saponarin biosynthesis, while OGT2 may function in alternative glycosylation pathways [14]. The OGT enzyme localizes to the cytoplasm, where it catalyzes the final step in saponarin biosynthesis before transport to the vacuole [13].

Vacuolar Transport Mechanisms

The efficient accumulation of saponarin within plant cells requires sophisticated vacuolar transport mechanisms that facilitate the movement of this hydrophilic compound from its cytoplasmic site of synthesis to the central vacuole for storage [15] [16]. The transport process involves multiple distinct mechanisms that vary depending on the plant species and the specific structural features of the transported compounds.

In barley and other flavone-producing species, saponarin transport occurs through a secondary energized flavonoid/H+-antiporter system that utilizes the proton gradient across the tonoplast membrane [15] [16]. This transport mechanism demonstrates saturable kinetics with Km values of 50-100 micromolar for saponarin [15]. The antiporter exhibits strong inhibition by ammonium chloride (NH4Cl), which dissipates the proton gradient, but shows only weak inhibition (approximately 15%) by vanadate, an inhibitor of ATPases [16].

The proton gradient required for antiporter function is generated through the coordinated activity of vacuolar proton pumps, including the H+-ATPase and H+-pyrophosphatase located on the tonoplast membrane [16] [17]. These pumps maintain the acidic vacuolar environment (pH 5.0-6.0) necessary for both transport energization and the chemical stability of accumulated flavonoids [17].

In contrast to barley, plant species that do not naturally synthesize flavone glucosides, such as Arabidopsis, utilize ATP-binding cassette (ABC) transporters for saponarin uptake when this compound is presented exogenously [15] [16]. These transporters demonstrate different pharmacological profiles, showing strong inhibition by vanadate (approximately 65%) but minimal inhibition by ammonium chloride or bafilomycin A1 [16]. This mechanistic difference suggests that ABC transporters recognize saponarin as a xenobiotic compound requiring detoxification rather than as an endogenous metabolite.

The substrate specificity of the barley flavonoid/H+-antiporter extends to structurally related compounds, including isovitexin (apigenin 6-C-glucoside), which demonstrates competitive inhibition of saponarin transport with a Ki value of approximately 20 micromolar [15]. This competitive relationship indicates that both flavone glucosides utilize the same transport protein, consistent with their shared structural features and endogenous origin in barley tissues.

Transport activity demonstrates strong dependence on intact flavonoid biosynthesis, as evidenced by studies with the barley ant310 mutant, which exhibits dramatically reduced transport capacity for both saponarin and isovitexin [9] [8]. Restoration of transport activity occurs upon exogenous feeding with naringenin, suggesting that functional flavonoid biosynthesis regulates transporter expression or activity through feedback mechanisms [9].

Vesicular transport represents an alternative mechanism for flavonoid delivery to the vacuole, involving the formation of flavonoid-containing vesicles that fuse with the tonoplast [18]. This process requires specific targeting signals and membrane fusion machinery, potentially operating in parallel with direct transport mechanisms. Vesicular transport may serve specialized functions in certain cell types or developmental stages where direct transport capacity becomes limiting [18].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

Dates

2: Simeonova R, Kondeva-Burdina M, Vitcheva V, Krasteva I, Manov V, Mitcheva M. Protective effects of the apigenin-O/C-diglucoside saponarin from Gypsophila trichotoma on carbone tetrachloride-induced hepatotoxicity in vitro/in vivo in rats. Phytomedicine. 2014 Jan 15;21(2):148-54. doi: 10.1016/j.phymed.2013.07.014. Epub 2013 Sep 4. PubMed PMID: 24011529.

3: Misawa K, Takahashi Y, Sato S. First synthesis of saponarin, 6-C- and 7-O-di-β-D-glucosylapigenin. Chem Pharm Bull (Tokyo). 2013;61(7):776-80. PubMed PMID: 23812402.

4: Seo KH, Park MJ, Ra JE, Han SI, Nam MH, Kim JH, Lee JH, Seo WD. Saponarin from barley sprouts inhibits NF-κB and MAPK on LPS-induced RAW 264.7 cells. Food Funct. 2014 Nov;5(11):3005-13. doi: 10.1039/c4fo00612g. PubMed PMID: 25238253.

5: Simeonova R, Vitcheva V, Kondeva-Burdina M, Krasteva I, Manov V, Mitcheva M. Hepatoprotective and antioxidant effects of saponarin, isolated from Gypsophila trichotoma Wend. on paracetamol-induced liver damage in rats. Biomed Res Int. 2013;2013:757126. doi: 10.1155/2013/757126. Epub 2013 Jun 26. PubMed PMID: 23878818; PubMed Central PMCID: PMC3708395.

6: Simeonova R, Vitcheva V, Krasteva I, Zdraveva P, Konstantinov S, Ionkova I. Antidiabetic and antioxidant effects of saponarin from Gypsophila trichotoma on streptozotocin-induced diabetic normotensive and hypertensive rats. Phytomedicine. 2016 May 15;23(5):483-90. doi: 10.1016/j.phymed.2016.02.024. Epub 2016 Mar 8. PubMed PMID: 27064007.

7: Vitcheva V, Simeonova R, Krasteva I, Yotova M, Nikolov S, Mitcheva M. Hepatoprotective effects of saponarin, isolated from Gypsophila trichotoma Wend. on cocaine-induced oxidative stress in rats. Redox Rep. 2011;16(2):56-61. doi: 10.1179/174329211X12989133691530. PubMed PMID: 21722413.

8: Kamiyama M, Shibamoto T. Flavonoids with potent antioxidant activity found in young green barley leaves. J Agric Food Chem. 2012 Jun 27;60(25):6260-7. doi: 10.1021/jf301700j. Epub 2012 Jun 18. Review. PubMed PMID: 22681491.

9: Sengupta S, Mukherjee A, Goswami R, Basu S. Hypoglycemic activity of the antioxidant saponarin, characterized as alpha-glucosidase inhibitor present in Tinospora cordifolia. J Enzyme Inhib Med Chem. 2009 Jun;24(3):684-90. doi: 10.1080/14756360802333075. PubMed PMID: 18951283.

10: SEIKEL MK, GEISSMAN TA. The flavonoid constituents of barley (Horedum vulgare). I. Saponarin. Arch Biochem Biophys. 1957 Sep;71(1):17-30. PubMed PMID: 13459424.

11: Chen T, Li HM, Zou DL, Du YZ, Shen YH, Li Y. Preparation of two flavonoid glycosides with unique structures from barley seedlings by membrane separation technology and preparative high-performance liquid chromatography. J Sep Sci. 2014 Dec;37(24):3760-6. doi: 10.1002/jssc.201400798. Epub 2014 Nov 4. PubMed PMID: 25283274.

12: Marinova K, Kleinschmidt K, Weissenböck G, Klein M. Flavonoid biosynthesis in barley primary leaves requires the presence of the vacuole and controls the activity of vacuolar flavonoid transport. Plant Physiol. 2007 May;144(1):432-44. Epub 2007 Mar 16. PubMed PMID: 17369433; PubMed Central PMCID: PMC1913782.

13: Zuo YM, Liu DH, Zhang ZL, Cai MT. [Study on chemical components of Tripterospermum chinense]. Zhong Yao Cai. 2014 Nov;37(11):2002-4. Chinese. PubMed PMID: 26027120.

14: Shibamoto T. A novel gas chromatographic method for determination of malondialdehyde from oxidized DNA. Methods Mol Biol. 2015;1208:49-62. doi: 10.1007/978-1-4939-1441-8_4. PubMed PMID: 25323498.

15: Lee YH, Kim JH, Kim SH, Oh JY, Seo WD, Kim KM, Jung JC, Jung YS. Barley Sprouts Extract Attenuates Alcoholic Fatty Liver Injury in Mice by Reducing Inflammatory Response. Nutrients. 2016 Jul 21;8(7). pii: E440. doi: 10.3390/nu8070440. PubMed PMID: 27455313; PubMed Central PMCID: PMC4963916.

16: Park MJ, Ra JE, Seo KH, Jang KC, Han SI, Lee JH, Kang YH, Nam MH, Seo WD. Identification and evaluation of flavone-glucosides isolated from barley sprouts and their inhibitory activity against bacterial neuraminidase. Nat Prod Commun. 2014 Oct;9(10):1469-72. PubMed PMID: 25522538.

17: Chomicki G, Bidel LP, Ming F, Coiro M, Zhang X, Wang Y, Baissac Y, Jay-Allemand C, Renner SS. The velamen protects photosynthetic orchid roots against UV-B damage, and a large dated phylogeny implies multiple gains and losses of this function during the Cenozoic. New Phytol. 2015 Feb;205(3):1330-41. doi: 10.1111/nph.13106. Epub 2014 Oct 23. PubMed PMID: 25345817.

18: Frangne N, Eggmann T, Koblischke C, Weissenböck G, Martinoia E, Klein M. Flavone glucoside uptake into barley mesophyll and Arabidopsis cell culture vacuoles. Energization occurs by H(+)-antiport and ATP-binding cassette-type mechanisms. Plant Physiol. 2002 Feb;128(2):726-33. PubMed PMID: 11842175; PubMed Central PMCID: PMC148933.

19: Obmann A, Purevsuren S, Zehl M, Kletter C, Reznicek G, Narantuya S, Glasl S. HPLC determination of flavonoid glycosides in Mongolian Dianthus versicolor Fisch. (Caryophyllaceae) compared with quantification by UV spectrophotometry. Phytochem Anal. 2012 May-Jun;23(3):254-9. doi: 10.1002/pca.1351. Epub 2011 Sep 7. PubMed PMID: 21898629.

20: Ishihara A, Ogura Y, Tebayashi S, Iwamura H. Jasmonate-induced changes in flavonoid metabolism in barley (Hordeum vulgare) leaves. Biosci Biotechnol Biochem. 2002 Oct;66(10):2176-82. PubMed PMID: 12450129.